3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Overview
Description
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is an organic compound featuring a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RMgX or RLi.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Grignard reagents (RMgX) in dry ether or organolithium reagents (RLi) in hexane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The dioxolane ring can provide stability and specificity in these interactions, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring, providing distinct chemical reactivity and stability compared to its analogs .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSYXBOBFTYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645043 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-81-9 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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